molecular formula C17H18BrNO3 B5184500 4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide

4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide

Cat. No. B5184500
M. Wt: 364.2 g/mol
InChI Key: BLXYKYRUKQSVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide is a chemical compound that has been used in scientific research for its potential therapeutic applications. This compound is also known as 4-bromo-2,5-dimethoxy-N-(2-methoxybenzyl)benzamide, and it has been studied extensively for its effects on the human body.

Mechanism of Action

The mechanism of action of 4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body that are involved in the inflammatory response. This results in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6. It has also been found to reduce the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide in lab experiments is that it has been extensively studied and its effects are well understood. However, one limitation is that it is a complex compound that requires a complex synthesis process, which may limit its availability for use in experiments.

Future Directions

There are several future directions for research on 4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide. One direction is to study its potential as a treatment for depression and anxiety. Another direction is to study its effects on the immune system and its potential as an immunosuppressant. Additionally, further studies could be conducted to investigate the potential of this compound as a treatment for cancer.

Synthesis Methods

The synthesis of 4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide is a complex process that involves several steps. The first step involves the reaction of 4-bromo-2,5-dimethoxybenzaldehyde with 2-methoxyphenethylamine in the presence of a catalyst. This results in the formation of 4-bromo-N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine. The next step involves the reaction of this compound with benzoyl chloride in the presence of a base. This results in the formation of 4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide.

Scientific Research Applications

4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been studied for its effects on the central nervous system, and it has been found to have potential as a treatment for depression and anxiety.

properties

IUPAC Name

4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3/c1-11(13-6-9-15(21-2)16(10-13)22-3)19-17(20)12-4-7-14(18)8-5-12/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXYKYRUKQSVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide

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